molecular formula C12H16O3 B15373328 1-(Benzyloxy)propan-2-yl acetate CAS No. 13953-78-1

1-(Benzyloxy)propan-2-yl acetate

Cat. No.: B15373328
CAS No.: 13953-78-1
M. Wt: 208.25 g/mol
InChI Key: GQUKDKQTBYGADS-UHFFFAOYSA-N
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Description

1-(Benzyloxy)propan-2-yl acetate is a chemical compound with the CAS Registry Number 13953-78-1 . It has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . The compound can be represented by the SMILES notation CC(OC(=O)C)COCc1ccccc1 . This product is intended for research and development use only. It is not intended for diagnostic, therapeutic, medicinal, or household use. Please refer to the Safety Data Sheet for proper handling and safety information before use.

Properties

CAS No.

13953-78-1

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-phenylmethoxypropan-2-yl acetate

InChI

InChI=1S/C12H16O3/c1-10(15-11(2)13)8-14-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

GQUKDKQTBYGADS-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(benzyloxy)propan-2-yl acetate, differing primarily in substituents and functional groups:

Table 1: Key Structural Features of Comparative Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₁₂H₁₄O₃ 206.24 Benzyloxy, Acetate Ester Benzyl, Acetate
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate C₂₁H₂₆O₃ 318.43 Phenoxy, Phenylacetate Ester Butan-2-ylphenoxy, Phenylacetate
1-(2-Benzylphenoxy)-2-propanol C₁₁H₁₁O₂ 175.20 Benzylphenoxy, Alcohol Benzylphenoxy, Hydroxyl
Key Observations :

The benzylphenoxy group in 1-(2-benzylphenoxy)-2-propanol adds aromaticity but replaces the acetate with a hydroxyl group, increasing polarity .

Ester Group Variations: The phenylacetate ester (C₂₁H₂₆O₃) is bulkier and more hydrophobic than the acetate in the target compound, likely slowing hydrolysis rates and enhancing lipid membrane permeability . The alcohol in 1-(2-benzylphenoxy)-2-propanol lacks ester functionality, making it more reactive in nucleophilic substitutions (e.g., tosylation) but less stable under acidic conditions .

Physical and Chemical Properties (Inferred)

Table 2: Hypothetical Property Comparison
Property This compound 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-phenylacetate 1-(2-Benzylphenoxy)-2-propanol
Boiling Point Moderate (est. 200–250°C) High (>300°C, due to larger size) Moderate (180–220°C)
Solubility Low in water, high in organics Very low in water Moderate in polar solvents
Hydrolytic Stability Stable under neutral conditions Highly stable (bulky ester) Unstable (prone to oxidation)
Rationale :
  • The acetate ester in the target compound balances hydrolytic stability and reactivity, whereas the phenylacetate (C₂₁H₂₆O₃) resists hydrolysis due to steric and electronic effects .
  • The alcohol in 1-(2-benzylphenoxy)-2-propanol is prone to oxidation or esterification, limiting its utility in prolonged applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 1-(Benzyloxy)propan-2-yl acetate to achieve high stereochemical purity?

  • Methodology : Utilize a stereoselective intramolecular cyclization approach. Dissolve the precursor ketone in tetrahydrofuran (THF) at 40°C, and slowly add lithium tert-butoxide (0.5 M in THF) to induce cyclization. Quench the reaction with saturated NH4_4Cl, extract with ethyl acetate, dry over MgSO4_4, and purify via flash chromatography (cyclohexane/ethyl acetate gradient). This yields the desired lactone derivative with 72% efficiency and confirmed stereochemistry via 1^1H NMR .

Q. How should this compound be stored to prevent degradation?

  • Methodology : Store in airtight containers under inert atmosphere (e.g., nitrogen) to avoid moisture absorption and oxidation. Use desiccants and monitor for hydrolysis byproducts via periodic NMR or HPLC analysis. For handling, wear EN 374-certified gloves and conduct reactions in well-ventilated fume hoods to minimize exposure .

Q. What analytical techniques confirm the structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (300 MHz, CDCl3_3) identifies key protons (e.g., benzyloxy aromatic resonances at δ 7.26–7.37, acetate methyl at δ 2.05–2.15) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass: 248.28 g/mol) .
  • Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O) stretching at ~1740 cm1^{-1} .

Advanced Research Questions

Q. How does the benzyloxy group influence reactivity in nucleophilic substitution or deprotection reactions?

  • Methodology : The benzyloxy group acts as a protective moiety for hydroxyl groups. Deprotection can be achieved via catalytic hydrogenation (H2_2, Pd/C) or acidic conditions (e.g., HCl/MeOH). Its steric bulk may slow SN2_2 reactions but favors elimination in strongly basic environments. Compare reaction rates using kinetic studies with/without benzyloxy substitution .

Q. What strategies resolve racemic mixtures of this compound during synthesis?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer .
  • Stereoselective Synthesis : Design precursors with chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to direct asymmetric cyclization .

Q. How can kinetic studies quantify hydrolysis rates of this compound under varying pH?

  • Methodology :

  • Experimental Design : Prepare buffer solutions (pH 2–12), incubate the compound at 25–60°C, and sample at intervals.
  • Analysis : Monitor acetate release via HPLC (C18 column, acetonitrile/water mobile phase) or track ester degradation by 1^1H NMR peak integration. Calculate rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., esterases) or receptors. Validate with experimental IC50_{50} values from inhibition assays.
  • QSAR Modeling : Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using Hammett constants and multivariate regression .

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